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Compound of Interest

Methyl 6-aminopyridine-2-
Compound Name:
carboxylate

Cat. No.: B104815

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-aminopyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical

research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

Property Value

Chemical Name Methyl 6-aminopyridine-2-carboxylate
CAS Number 36052-26-3

Molecular Formula C7HsN20:2

Molecular Weight 152.15 g/mol

Monoisotopic Mass 152.0586 Da

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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A definitive, peer-reviewed *H NMR spectrum for Methyl 6-aminopyridine-2-carboxylate is
not readily available in the public domain. Data from patent literature suggests the following
signals, however, the interpretation, particularly of the signal at 6.32 ppm, should be treated
with caution as it may represent the two amine protons rather than aromatic protons, and would
likely appear as a broad singlet.

Chemical Shift () o . Assignment
Multiplicity Integration .

ppm (Tentative)

7.51 dd 1H H-4

7.18 d 1H H-5 or H-3

6.64 d 1H H-3 or H-5

6.32 S 2H -NH:z

3.79 S 3H -OCHs

Note: s = singlet, d = doublet, dd = doublet of doublets. The coupling constants reported in the
source were J = 8.29 Hz and 7.35 Hz for the doublet of doublets.

13C NMR (Carbon-13 NMR) Data

Currently, there is no publicly available, experimentally confirmed 3C NMR data for Methyl 6-
aminopyridine-2-carboxylate.

Infrared (IR) Spectroscopy

A complete, assigned IR spectrum for Methyl 6-aminopyridine-2-carboxylate is not available
in peer-reviewed literature. However, based on its functional groups, the following characteristic
absorption bands can be predicted:
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Wavenumber (cm~?) Intensity Assignment

~3400 - 3200 Medium-Strong, Broad N-H stretching (amine)

~3050 - 3000 Weak-Medium C-H stretching (aromatic)

~2950 - 2850 Weak-Medium C-H stretching (methyl)

~1720 - 1700 Strong C=0 stretching (ester)

1620 - 1580 Medium-Strong Cc=C stretching (aromatic ring)

and N-H bending

~1250 - 1200 Strong C-O stretching (ester)
Mass Spectrometry (MS)

lon m/z (calculated)

[M]*+ 152.06

[M+H]* 153.07

Note: The fragmentation pattern would be dependent on the ionization method used.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Approximately 5-10 mg of Methyl 6-aminopyridine-2-carboxylate is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal
standard (& = 0.00 ppm).

¢ Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.

» 1H NMR Acquisition: A standard proton experiment is performed. Typical parameters include
a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32
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scans.

e 13C NMR Acquisition: A proton-decoupled carbon experiment is performed. Typical
parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and the
acquisition of 1024-4096 scans to achieve a sufficient signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard
(TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o A small amount of solid Methyl 6-aminopyridine-2-carboxylate (1-2 mg) is finely ground
with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
e Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

o Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm~1).
A background spectrum of a blank KBr pellet is recorded and automatically subtracted from
the sample spectrum.

» Data Processing: The resulting spectrum is presented as transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: A small amount of the solid sample is introduced into the mass
spectrometer, typically via a direct insertion probe. The sample is heated to ensure
volatilization into the ion source.

« lonization: The gaseous sample molecules are bombarded with a beam of electrons
(typically at 70 eV), causing ionization and fragmentation.
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e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.
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Caption: General workflow for the spectroscopic analysis of Methyl 6-aminopyridine-2-

carboxylate.
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Caption: Structure and tentative *H NMR assignments for Methyl 6-aminopyridine-2-
carboxylate.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 6-aminopyridine-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104815#spectroscopic-data-of-methyl-6-
aminopyridine-2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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